5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Overview
Description
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: is a heterocyclic compound with the molecular formula C6H9ClN2S. It is known for its unique structure, which includes a cyclopentane ring fused to a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight is 140.206 , and it has a melting point of 96-99ºC
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride typically involves the reaction of cyclopentanone with thiourea. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture under reflux in the presence of a suitable solvent such as ethanol or water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Acylated or alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. It has shown activity against certain bacterial strains and is being explored as a potential antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new catalysts for chemical reactions. Its unique structure allows it to act as a ligand in coordination chemistry, enhancing the efficiency of catalytic processes.
Comparison with Similar Compounds
- 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
- Cyclopentathiazole derivatives
- Thiazole-based heterocycles
Uniqueness: 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVCDYDIQVBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585827 | |
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82514-58-7 | |
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.